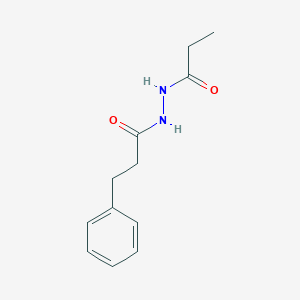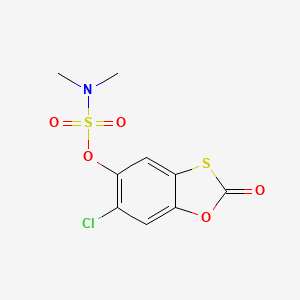
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in the development of cancer and inflammatory diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cellular components. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone. One of the directions is the development of new analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Further research is also needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone can be synthesized using various methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction. In this method, 5-bromo-2-methyl-1-benzofuran-3-carboxylic acid is coupled with phenylboronic acid in the presence of a palladium catalyst to obtain (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone.
Applications De Recherche Scientifique
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Propriétés
IUPAC Name |
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O3/c1-8-12(15(19)9-5-3-2-4-6-9)13-11(21-8)7-10(17)16(20)14(13)18/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYGYHPEJFHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2O1)Br)O)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide](/img/structure/B6124763.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6124775.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)

![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B6124853.png)
![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)
